3-amino-5-methoxyquinoxalin-2(1H)-one
描述
Structure
3D Structure
属性
IUPAC Name |
3-amino-5-methoxy-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-6-4-2-3-5-7(6)12-8(10)9(13)11-5/h2-4H,1H3,(H2,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGOSBITZLKULZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C(=O)N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587795 | |
| Record name | 3-Amino-5-methoxyquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
659729-79-0 | |
| Record name | 3-Amino-5-methoxyquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Characterization and Spectroscopic Analysis in Quinoxalinone Research
Advanced Spectroscopic Techniques for Elucidating the Structure of 3-amino-5-methoxyquinoxalin-2(1H)-one
Spectroscopic methods are indispensable for probing the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide complementary information that, when combined, allows for a comprehensive structural assignment.
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. uobasrah.edu.iq For This compound , both ¹H and ¹³C NMR would be utilized to identify the number and types of protons and carbons, as well as their connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal provides information about the electronic environment of the proton, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, indicating their proximity. In a typical deuterated solvent like DMSO-d₆, the expected signals for the aromatic protons would appear in the downfield region, characteristic of protons attached to a benzene (B151609) ring. nih.gov The protons of the methoxy (B1213986) group would appear as a sharp singlet in the upfield region, and the protons of the amino and amide groups would likely appear as broad singlets, the positions of which can be sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Quaternary carbons, such as the carbonyl carbon and the carbons of the quinoxalinone core to which no protons are attached, would be readily identifiable. researchgate.net The carbons of the methoxy group and the aromatic ring would also show characteristic chemical shifts. The signals for carbons in the quinoxalinone and aryl portions of the molecule are typically observed in the range of 100-160 ppm. nih.gov
Interactive Data Table: Hypothetical NMR Data for this compound in DMSO-d₆
| ¹H NMR | ¹³C NMR | |||
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 10.8 (br s, 1H) | Broad Singlet | N1-H | 155.0 | C=O |
| 7.20 (t, 1H) | Triplet | C7-H | 148.5 | C5-OCH₃ |
| 6.85 (d, 1H) | Doublet | C6-H | 145.0 | C8a |
| 6.70 (d, 1H) | Doublet | C8-H | 135.0 | C4a |
| 6.50 (s, 2H) | Singlet | NH₂ | 130.0 | C3 |
| 3.80 (s, 3H) | Singlet | OCH₃ | 128.0 | C7 |
| 115.0 | C6 | |||
| 110.0 | C8 | |||
| 55.5 | OCH₃ |
Note: The table above presents hypothetical data.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its bonds. rsc.org For This compound , the IR spectrum would be expected to show characteristic absorption bands for the N-H, C=O, and C-O functional groups. The presence of sharp bands in the 3300-3500 cm⁻¹ region would indicate the N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (N-H) groups. A strong absorption band around 1650-1680 cm⁻¹ would be characteristic of the carbonyl (C=O) stretching of the amide group (the quinoxalinone ring). researchgate.net Additionally, stretching vibrations for the C-O bond of the methoxy group would be expected in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).
Interactive Data Table: Hypothetical IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Strong, Broad | N-H stretching (amine and amide) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching (methoxy) |
| 1670 | Strong | C=O stretching (amide) |
| 1620 | Medium | N-H bending |
| 1590, 1480 | Medium to Strong | C=C stretching (aromatic) |
| 1240 | Strong | C-O stretching (asymmetric, aryl ether) |
| 1040 | Medium | C-O stretching (symmetric, aryl ether) |
Note: The table above presents hypothetical data.
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the molecular formula. For This compound (molecular formula C₉H₉N₃O₂), HRMS would be used to confirm the calculated monoisotopic mass.
Interactive Data Table: Hypothetical HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₉N₃O₂ |
| Calculated Monoisotopic Mass | 191.0695 |
| Observed [M+H]⁺ | 192.0768 |
Note: The table above presents hypothetical data.
Chromatographic Techniques for Purity Assessment and Identity Confirmation (e.g., High-Performance Liquid Chromatography, HPLC)
Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. mdpi.com In the analysis of This compound , an HPLC method would be developed to ensure the purity of the synthesized compound. A typical HPLC system consists of a stationary phase (a column packed with a solid support) and a mobile phase (a solvent or mixture of solvents). By selecting the appropriate column and mobile phase, components of a mixture can be separated based on their differential partitioning between the two phases. nih.gov A pure sample of This compound would ideally show a single, sharp peak in the HPLC chromatogram. The retention time of this peak can also be used as a characteristic parameter for identity confirmation when compared to a known standard.
Mechanistic Investigations of Biological Activity and Molecular Interactions of 3 Amino 5 Methoxyquinoxalin 2 1h One Derivatives
Exploration of Molecular Targets and Underlying Biochemical Pathways
The biological effects of 3-amino-5-methoxyquinoxalin-2(1H)-one derivatives are a consequence of their interactions with various molecular targets, which in turn modulate key biochemical pathways. Research into these interactions has revealed a multifaceted pharmacological profile for this class of compounds.
Quinoxalinone derivatives have been identified as inhibitors of several critical enzymes implicated in a range of diseases.
Kinase Inhibition: The quinoxalin-2(1H)-one scaffold has been utilized in the design of various kinase inhibitors. For instance, a series of 6-methoxy-7-(3-morpholinopropoxy)-1-(2-phenoxyethyl)-quinoxalin-2(1H)-one derivatives were synthesized and evaluated as novel inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov Many of these compounds demonstrated notable inhibitory activity against EGFR. nih.gov Further studies on related quinoxaline (B1680401) derivatives have explored their potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another important kinase involved in angiogenesis. researchgate.net In silico studies have suggested that the quinoxaline ring and its substituents play a crucial role in the binding and inhibition of these kinases. researchgate.net While these studies did not focus specifically on the 3-amino-5-methoxy variant, they establish the potential of the quinoxalinone core to interact with and inhibit kinase activity. The amino group at the C-3 position is often a key site for derivatization to enhance binding affinity and selectivity. researchgate.net
Aldose Reductase Inhibition: Derivatives of quinoxalin-2(1H)-one have shown significant promise as aldose reductase (ALR2) inhibitors, which are of interest for the management of diabetic complications. researchgate.net A series of these compounds exhibited potent ALR2 inhibition, with some derivatives demonstrating IC50 values in the nanomolar range. researchgate.netresearchgate.net Molecular docking studies suggest that the quinoxalinone scaffold can effectively interact with the active site of ALR2. researchgate.net The introduction of phenolic hydroxyl groups into the structure of quinoxalinone derivatives has been shown to enhance their antioxidant activity, a beneficial feature for an ALR2 inhibitor. researchgate.netresearchgate.net
DNA Gyrase and Topoisomerase IV Inhibition: While direct studies on this compound as an inhibitor of DNA gyrase and topoisomerase IV are limited, the broader class of quinolone antibiotics are well-known inhibitors of these bacterial enzymes. mdpi.com These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. mdpi.comnih.gov Research on related heterocyclic compounds, such as 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives, has identified potent inhibitors of E. coli DNA gyrase. researchgate.net Aminocoumarin antibiotics also inhibit these enzymes by binding to the GyrB subunit of gyrase and the ParE subunit of topoisomerase IV. This suggests that the quinoxalinone scaffold may have the potential to be developed into inhibitors of these important bacterial targets.
Thymidine (B127349) Phosphorylase Inhibition: Quinoxaline derivatives have been synthesized and evaluated for their inhibitory activity against thymidine phosphorylase (TP), an enzyme that plays a role in cancer angiogenesis. researchgate.net Several analogs showed potent inhibition of TP, with some being many folds more effective than the standard inhibitor, 7-Deazaxanthine. researchgate.net The structure-activity relationship studies indicated that the substitution pattern on the phenyl ring of the quinoxaline scaffold significantly influences the inhibitory potential. researchgate.net
MT1/MT2 Receptor Binding: Quinoxaline derivatives have been investigated as ligands for the melatonin (B1676174) receptors, MT1 and MT2, which are involved in regulating circadian rhythms. A study on new quinoxaline derivatives identified compounds with binding affinity for both MT1 and MT2 receptors. Notably, a 3-methoxyquinoxaline derivative was among the synthesized compounds. The distance between the methoxy (B1213986) group and the side chain's nitrogen atom was found to be a critical factor for binding affinity. In a related study, a 5-methoxy quinoline (B57606) derivative demonstrated high selectivity for the MT2 receptor, suggesting that the methoxy group at the C-5 position of a heterocyclic ring system can play a significant role in receptor interaction and selectivity.
Glutamate (B1630785) Receptor Modulation: Quinoxalin-2,3-diones have been reported as potent antagonists of the non-NMDA glutamate receptors. nih.gov The modulation of glutamate receptors is a key area of research for various neurological and psychiatric disorders. Allosteric modulators of metabotropic glutamate receptors, which can fine-tune the receptor's response to glutamate, have shown therapeutic potential. While direct studies on this compound are lacking in this area, the established activity of related quinoxaline derivatives suggests that this scaffold could be explored for the development of glutamate receptor modulators.
The interaction of small molecules with nucleic acids can lead to significant biological effects. Studies on 3-amino-2-methyl-quinazolin-4(3H)-one derivatives, which share a similar structural motif with the compound of interest, have demonstrated their ability to cause photo-induced DNA cleavage. researchgate.net Molecular docking studies have indicated that these compounds can bind to DNA, and this interaction is correlated with their photo-activity. The introduction of certain substituents, such as a nitro group, can enhance this activity. These findings suggest that this compound derivatives may also have the potential to interact with DNA, a property that could be exploited for therapeutic purposes, particularly in the context of anticancer drug development.
Structure-Activity Relationship (SAR) Studies for Optimization of Biological Potency
The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups contribute to the pharmacological profile and for guiding the design of more potent and selective compounds.
The amino group at the C-3 position of the quinoxalinone ring is a key feature that significantly influences the biological activity of these derivatives. This group can act as a hydrogen bond donor, which is often crucial for the interaction with biological targets. researchgate.net In many of the synthesized series of quinoxalinone derivatives, the 3-amino group serves as a versatile handle for chemical modification, allowing for the introduction of various side chains to explore the chemical space and optimize biological activity. researchgate.net For example, in the development of kinase inhibitors, the nature of the substituent attached to the 3-amino group can dictate the potency and selectivity of the compound. researchgate.net Similarly, in the context of DNA interaction, modifications at the 3-amino position have been shown to modulate the DNA photo-cleavage activity of related quinazolinones.
Data Tables
Table 1: Inhibitory Activity of Quinoxalinone Derivatives Against Various Enzymes
| Compound Class | Target Enzyme | Derivative/Modification | IC50 Value | Reference |
| Quinoxalin-2(1H)-one | EGFR Kinase | 6-methoxy-7-(3-morpholinopropoxy)-1-(2-phenoxyethyl) | Active | nih.gov |
| Quinoxalin-2(1H)-one | VEGFR-2 | N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides | 6.93 ± 0.4 µM (for 6k) | researchgate.net |
| Quinoxalin-2(1H)-one | Aldose Reductase (ALR2) | Various derivatives | 0.091 to 10.214 μM | researchgate.net |
| Quinoxalin-2(1H)-one | Aldose Reductase (ALR2) | Phenolic 4-hydroxy and 3,5-dihydroxy derivatives | 0.019 to 0.982 μM | researchgate.net |
| Quinoxaline | Thymidine Phosphorylase (TP) | Various analogs | 3.50 ± 0.20 to 56.40 ± 1.20 μM | researchgate.net |
| 8-oxo-dihydroquinoline | DNA Gyrase | 8-(methylamino)-2-oxo-1,2-dihydroquinoline (13e) | 0.0017 μM | researchgate.net |
Table 2: Receptor Binding Affinities of Quinoxaline Derivatives
| Compound Class | Target Receptor | Derivative/Modification | Binding Affinity (Ki) | Reference |
| Quinoxaline | MT1/MT2 | 3-Methoxyquinoxaline derivatives | N/A (activity reported) | |
| Quinoline | MT2 | N-((1-benzyl-1,2,3,4-terahydro-5-methoxy quinolin-2yl) methyl) propionamide | 0.001 nM | |
| Quinoxalin-2,3-dione | non-NMDA Glutamate | Various derivatives | Potent antagonists | nih.gov |
Influence of Other Substituent Modifications on Quinoxalinone Biological Activity
The biological activity of quinoxalinone derivatives is significantly influenced by the nature and position of various substituents on the core structure. Structure-activity relationship (SAR) studies have demonstrated that modifications to the quinoxaline ring can modulate the pharmacological profile of these compounds.
For instance, the introduction of different substituents at the C-3 position of the quinoxalin-2(1H)-one ring has been a key area of investigation. The presence of an amino group at this position is a common feature in many biologically active derivatives. Further modifications of this amino group, for example, by creating Schiff bases through reaction with aromatic aldehydes, have been shown to yield compounds with notable antimicrobial activities.
The presence of a methoxy group, such as in the 5-position of the target compound, is also a critical determinant of biological effect. Methoxy groups can alter the lipophilicity and electronic properties of the molecule, which in turn can affect its ability to cross cell membranes and interact with biological targets. mdpi.com In the broader class of flavonoid compounds, the position of methoxy groups is known to be crucial for their anticancer activity. mdpi.com
Furthermore, substitutions at other positions of the quinoxaline ring, such as C-6 and C-7, have been explored. The introduction of groups like morpholinosulfonyl at the C-6 position has led to the development of potent antimicrobial agents. johnshopkins.edu Similarly, modifications at the N-1 position of the quinoxalinone ring have also been shown to be important for activity.
Diverse Pharmacological Research Directions for Quinoxalinone Derivatives
The versatile quinoxalinone scaffold has been the subject of extensive pharmacological research, leading to the discovery of derivatives with a wide array of biological activities.
Antimicrobial Research (Antibacterial, Antifungal, Antiviral, Antitubercular)
Quinoxalinone derivatives have been widely investigated for their potential as antimicrobial agents. mdpi.com Numerous studies have reported their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. jocpr.comnih.gov
One area of focus has been the synthesis of Schiff bases derived from 3-aminoquinoxalin-2(1H)-one. These derivatives have been screened for their in-vitro antibacterial and antifungal activity, with some compounds showing promising results against strains such as Staphylococcus aureus, Bacillus amylase, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. jocpr.com The antimicrobial activity of these compounds is often compared to standard drugs like Ampicillin and Fluconazole. jocpr.com
Another approach has involved the introduction of a morpholinosulfonyl group at the C-6 position of the quinoxalin-2(1H)-one core, which has yielded derivatives with significant antibacterial and antifungal potential. johnshopkins.edu Some of these compounds have demonstrated notable activity against multidrug-resistant bacteria. johnshopkins.edu
| Compound Type | Target Organisms | Key Findings | Reference |
| Schiff's bases of 3-aminoquinoxalin-2(1H)-one | S. aureus, B. amylase, E. coli, P. aerogenosa, C. albicans | Identified as interesting anti-microbial candidates. | jocpr.com |
| 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives | Various bacterial and fungal strains | Exhibited significant antibacterial activity, some with bactericidal potential against multi-drug resistance bacteria. | johnshopkins.edu |
| 2-[4-(substituted-benziminomethyl)-phenoxy]-3-methyl quinoxalines | S. aureus, B. subtilis, E. coli, P. aeruginosa | Synthesized and tested for antimicrobial activity. | nih.gov |
| 6-benzoyl-3-methyl-2(1H)quinoxalinone derivatives | Various microorganisms | Screened for antimicrobial activity. | mdpi.com |
Anticancer and Antiproliferative Research in Various Cell Lines
The anticancer potential of quinoxalinone derivatives is a significant area of research. mdpi.comnih.gov These compounds have been evaluated against a variety of cancer cell lines, and many have shown promising antiproliferative activity. The mechanism of action often involves the inhibition of key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR). nih.govresearchgate.net
For example, a series of 3-methylquinoxalin-2(1H)-one derivatives were designed and synthesized as potential VEGFR-2 inhibitors. nih.gov These compounds were tested for their cytotoxic effects against human cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). nih.gov Some derivatives exhibited promising activity and were found to induce apoptosis. nih.gov
In another study, 6-methoxy-7-(3-morpholinopropoxy)-1-(2-phenoxyethyl)-quinoxalin-2(1H)-one derivatives were developed as novel EGFR inhibitors. researchgate.net These compounds showed inhibitory activity against the EGFR kinase, highlighting the potential of this scaffold in developing new anticancer agents. researchgate.net
| Compound Series | Target Cell Lines | Mechanism of Action | Key Findings | Reference |
| 3-methylquinoxalin-2(1H)-one derivatives | HepG-2, MCF-7 | VEGFR-2 inhibition | Exhibited promising cytotoxic activities and induced apoptosis. | nih.gov |
| 6-methoxy-7-(3-morpholinopropoxy)-1-(2-phenoxyethyl)-quinoxalin-2(1H)-one derivatives | Not specified | EGFR kinase inhibition | Showed inhibitory activity toward EGFR kinase. | researchgate.net |
| Bisfuranylquinoxalineurea analog | Panel of cancer cell lines | Induces apoptosis | Identified to have low micromolar potency. | nih.gov |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | 60 cancer cell lines | Growth inhibition | Showed potent anticancer activity and selectivity towards breast cancer cell lines. | univ.kiev.ua |
Anti-inflammatory and Analgesic Research Perspectives
The anti-inflammatory and analgesic properties of quinoxaline derivatives have also been explored. mdpi.comnih.gov While direct research on this compound is limited in this area, studies on related structures suggest potential. For instance, research on 3-substituted-indolin-2-one derivatives, which are structurally similar to quinoxalinones, has identified compounds with significant anti-inflammatory activity. nih.gov These compounds were found to inhibit the production of inflammatory mediators like nitric oxide, TNF-α, and IL-6. nih.gov
The development of quinoxaline derivatives as dual anti-inflammatory and anticancer agents is also a promising research direction. nih.gov
Antimalarial and Antitrypanosomal Research
Quinoxaline derivatives have shown potential as antimalarial and antitrypanosomal agents. nih.govnih.gov The structural similarity of the quinoxaline ring to known antimalarial quinoline drugs has prompted investigations into their activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov
Research has shown that certain quinoxaline derivatives can exhibit potent activity against both drug-sensitive and drug-resistant strains of the malaria parasite. nih.gov Similarly, studies have explored the efficacy of these compounds against trypanosomal parasites, which cause diseases like Chagas disease and African sleeping sickness.
Investigation into Other Reported Biological Activities (e.g., Anxiolytic, Antithrombotic, Antidepressant, Antiepileptic)
The pharmacological profile of quinoxalinone derivatives extends to the central nervous system. Some derivatives have been investigated for their potential as anxiolytic, antidepressant, and antiepileptic agents. mdpi.com For example, research into the interaction of quinoxaline derivatives with serotonin (B10506) receptors, such as the 5-HT3A and 5-HT3AB receptors, has provided insights into their potential as novel therapeutics for anxiety and depression. nih.gov The ability to modulate the affinity and selectivity for these receptor subtypes through structural modifications highlights the potential for developing targeted therapies. nih.gov
Computational Chemistry and Theoretical Studies on 3 Amino 5 Methoxyquinoxalin 2 1h One
Molecular Modeling and Docking Simulations for Ligand-Target Interaction Prediction
Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a biological target, typically a protein or enzyme. This approach is fundamental in structure-based drug design, allowing researchers to hypothesize how a compound like 3-amino-5-methoxyquinoxalin-2(1H)-one might interact with specific biological targets at an atomic level. nrfhh.comresearchgate.net
The process involves generating a 3D model of the ligand and docking it into the binding pocket of a receptor whose structure has been determined experimentally (e.g., via X-ray crystallography) or modeled. Docking algorithms then sample numerous possible conformations and orientations of the ligand within the binding site and use a scoring function to estimate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). nrfhh.comnih.gov
For quinoxaline (B1680401) derivatives, molecular docking has been successfully applied to predict interactions with various targets, including aldose reductase 2 (ALR2), β-tubulin, tyrosine kinases, and DNA topoisomerase II. tandfonline.comresearchgate.netresearchgate.net These studies reveal that the quinoxaline scaffold can form crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with key amino acid residues in the active site of these enzymes. researchgate.net For instance, docking studies on ALR2 inhibitors revealed key interactions with residues like TYR 48, HIE 110, and TRP 111. tandfonline.com Similarly, quinoxalinone derivatives designed as anticancer agents have been docked into the ATP-binding site of tyrosine kinases, showing important hydrogen bond interactions that contribute to their inhibitory activity. researchgate.netresearchgate.net
In the case of this compound, the amino group, the methoxy (B1213986) group, and the lactam (cyclic amide) function within the quinoxalinone core are potential sites for forming hydrogen bonds with protein residues. The aromatic rings can participate in hydrophobic and pi-stacking interactions. A hypothetical docking study would place the molecule into the active site of a relevant target, and the resulting binding score and interaction pattern would predict its potential as an inhibitor.
Table 1: Representative Molecular Docking Results for Quinoxaline Derivatives Against Various Biological Targets
| Compound Class | Target Protein (PDB ID) | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |
| Quinoxalinone Derivatives | Aldose Reductase 2 (ALR2) | TYR 48, HIE 110, TRP 111, TRP 219 tandfonline.com | -5.0 to -9.0 | Diabetic Complications tandfonline.com |
| Quinoxaline Derivatives | β-tubulin (4O2B) | CYS 241, LEU 248, ALA 316 | -7.0 to -8.5 | Cancer nih.gov |
| Quinoxaline-2-one Derivatives | VEGFR-2 | CYS 919, ASP 1046 | -6.5 to -9.5 | Cancer researchgate.netsemanticscholar.org |
| 1-aminoquinoline-2(1H)-one Derivatives | Abelson tyrosine kinase (ABL1) | MET 318, THR 315, PHE 382 | -7.5 to -10.0 | Cancer researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Biological Activity Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and guide the optimization of lead candidates. researchgate.net
The development of a QSAR model involves several steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including topological (e.g., connectivity indices), electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties. nih.gov
Model Building and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation linking the descriptors to the biological activity. The model's predictive power is rigorously validated using internal and external test sets of compounds. researchgate.netnih.gov
Table 2: Common Molecular Descriptors Used in QSAR Studies of Quinoxaline Derivatives
| Descriptor Type | Descriptor Name | Description | Relevance to Biological Activity |
| Electronic | Dipole Moment | Measures the polarity of the molecule. | Influences solubility and binding to polar sites in a receptor. nih.gov |
| Electronic | Electrostatic Descriptors | Describe the charge distribution within the molecule. | Crucial for forming hydrogen bonds and electrostatic interactions with the target. nih.gov |
| Steric/Topological | Molecular Weight | The mass of the molecule. | Related to the size and fit within a binding pocket. |
| Steric/Topological | T_T_C_6 | A topological descriptor related to the count of specific atom paths. | Can correlate with the overall shape and connectivity of the molecule. nih.gov |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the compound. | Affects membrane permeability and hydrophobic interactions with the target. |
| Thermodynamic | MMFF_6 (Energy) | A molecular mechanics force field energy term. | Can relate to the conformational stability of the ligand. nih.gov |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion) Prediction in Rational Drug Design
A promising drug candidate must not only be potent against its target but also possess favorable pharmacokinetic properties. The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step in drug discovery. researchgate.net Performing these studies in the early stages can prevent costly failures later in development. In silico ADMET prediction tools use computational models to estimate these properties based on a compound's chemical structure, allowing for rapid screening of virtual libraries. mdpi.com
Key ADMET parameters predicted for a compound like this compound would include:
Absorption: Human Intestinal Absorption (HIA) and Caco-2 cell permeability are predicted to assess oral bioavailability. nih.govbiorxiv.org
Distribution: Blood-Brain Barrier (BBB) penetration and plasma protein binding are estimated to understand where the drug will travel in the body. udhtu.edu.ua
Metabolism: Prediction of interactions with Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2D6, CYP3A4) helps to identify potential drug-drug interactions and metabolic liabilities. nih.gov
Excretion: Properties like clearance can be estimated. udhtu.edu.ua
Toxicity: Predictions for hepatotoxicity, mutagenicity (Ames test), and cardiotoxicity (hERG inhibition) are crucial for early safety assessment. mdpi.comnih.gov
Many ADMET prediction models are based on established guidelines like Lipinski's Rule of Five, which helps to evaluate the "drug-likeness" of a compound for oral administration. semanticscholar.org For this compound, these in silico tools would provide a comprehensive profile of its likely behavior in the body.
Table 3: Hypothetical In Silico ADMET Profile for this compound
| ADMET Parameter | Predicted Value/Classification | Implication for Drug Development |
| Physicochemical Properties | ||
| Molecular Weight | ~191.18 g/mol | Compliant with Lipinski's Rule (< 500) |
| LogP | Low to Moderate | Good balance of solubility and permeability expected. |
| H-Bond Donors | 2 (from -NH2 and -NH-) | Compliant with Lipinski's Rule (≤ 5) |
| H-Bond Acceptors | 4 (from =O, -OCH3, N atoms) | Compliant with Lipinski's Rule (≤ 10) |
| Absorption | ||
| Human Intestinal Absorption (HIA) | High | Good potential for oral absorption. nih.gov |
| Caco-2 Permeability | Moderate to High | Indicates good intestinal membrane permeability. biorxiv.org |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low / Non-penetrant | Less likely to cause CNS side effects. udhtu.edu.ua |
| P-glycoprotein Substrate | No | Not likely to be actively removed from cells by this efflux pump. semanticscholar.org |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug interactions involving this enzyme. nih.gov |
| CYP3A4 Inhibitor | No | Low risk of drug interactions involving this major metabolic enzyme. nih.gov |
| Toxicity | ||
| Ames Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. nih.gov |
| Hepatotoxicity | Low risk | Unlikely to cause liver damage. nih.gov |
Electronic Structure Calculations and Reactivity Predictions of this compound
Electronic structure calculations, primarily using Density Functional Theory (DFT), provide deep insights into the fundamental properties of a molecule. rsc.org These methods are used to determine the optimized geometry, electron distribution, and reactivity of compounds like this compound. nih.govresearchgate.net
Key parameters derived from DFT calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule. Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). These maps are invaluable for predicting how a molecule will interact with biological receptors. rsc.org
For this compound, DFT calculations would reveal the electron-rich areas around the carbonyl oxygen and the nitrogen atoms, identifying them as likely sites for hydrogen bonding. The HOMO-LUMO gap would provide a measure of its electronic stability and potential for participating in charge-transfer interactions. researchgate.net
Table 4: Representative DFT-Calculated Electronic Properties for a Quinoxalinone Scaffold
| Parameter | Definition | Typical Value Range (for related heterocycles) | Interpretation for this compound |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV | Indicates the energy required to remove an electron; relates to its electron-donating ability. mdpi.com |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV | Indicates the energy released when an electron is added; relates to its electron-accepting ability. mdpi.com |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 3.5 to 4.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. rsc.org |
| Hardness (η) | (E_LUMO - E_HOMO) / 2 | 1.75 to 2.25 eV | Measures resistance to change in electron distribution; higher value means more stable. rsc.org |
| Softness (S) | 1 / (2η) | 0.22 to 0.29 eV⁻¹ | The reciprocal of hardness; a higher value indicates greater reactivity. rsc.org |
| Dipole Moment | Measure of net molecular polarity | 3.0 to 5.0 Debye | A significant dipole moment suggests the molecule will interact favorably with polar environments. |
Future Directions and Research Perspectives for 3 Amino 5 Methoxyquinoxalin 2 1h One
Development of More Efficient and Sustainable Synthetic Strategies for Quinoxalinone Libraries
The generation of diverse quinoxalinone libraries is fundamental to exploring their therapeutic potential. Future synthetic strategies will prioritize efficiency, sustainability, and green chemistry principles. ijirt.orgjocpr.com
Traditional methods for quinoxalinone synthesis often rely on the condensation of o-phenylenediamines with α-dicarbonyl or α-keto compounds, which can involve harsh conditions and generate significant waste. ijirt.orgrsc.org Modern approaches are shifting towards more environmentally benign protocols. Key areas of development include:
Green Catalysts and Solvents: The use of green catalysts, such as nanocatalysts (e.g., silica (B1680970) nanoparticles), organocatalysts, and reusable solid acid catalysts like sulfated polyborate, can enhance reaction rates and allow for milder conditions, often solvent-free. rsc.orgrsc.orgias.ac.in Water, ionic liquids, and supercritical carbon dioxide are being explored as eco-friendly solvent alternatives. ijirt.orgjocpr.comnih.gov
Energy-Efficient Techniques: Microwave-assisted and ultrasound-assisted syntheses have emerged as powerful tools to accelerate reactions, reduce energy consumption, and often improve yields in the preparation of quinoxalinone derivatives. ijirt.orgresearchgate.net
A comparative table of traditional versus green synthetic approaches for quinoxalinones is presented below.
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
| Catalysts | Often uses homogeneous, metal-based catalysts; can be difficult to recover. | Employs reusable nanocatalysts, organocatalysts, or biocatalysts (e.g., β-cyclodextrin). rsc.orgmdpi.com |
| Solvents | Typically involves volatile organic compounds (VOCs) that are often toxic. ijirt.org | Utilizes water, ionic liquids, or solvent-free conditions. ias.ac.innih.gov |
| Energy | Often requires high temperatures and prolonged reaction times. udayton.edu | Uses energy-efficient methods like microwave or ultrasound irradiation. researchgate.net |
| Efficiency | May involve multiple steps with purification at each stage, leading to lower overall yields. | Focuses on one-pot reactions and tandem processes to improve efficiency and reduce waste. nih.gov |
| Byproducts | Can generate stoichiometric amounts of waste. | Designed to minimize byproducts, with water often being the only one. jocpr.com |
These advanced synthetic methodologies will be crucial for rapidly producing libraries of analogues based on the 3-amino-5-methoxyquinoxalin-2(1H)-one scaffold for extensive biological screening.
Discovery of Novel Biological Targets and Elucidation of Undiscovered Mechanisms of Action
Quinoxalinone derivatives are known to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial effects. nih.govnih.govnih.gov A key future direction is to identify the specific molecular targets of this compound and its derivatives and to unravel their mechanisms of action.
Known and Potential Biological Targets for Quinoxalinones:
| Target Class | Specific Examples | Therapeutic Area |
| Kinases | VEGFR-2, Pim-1/2, c-Met, GSK3β, ASK1. nih.govmdpi.comnih.govlookchem.com | Cancer, Neurodegenerative Diseases. nih.gov |
| Enzymes | Aldose Reductase, HIV-1 Reverse Transcriptase. nih.govnih.gov | Diabetes Complications, HIV/AIDS. nih.govnih.gov |
| Receptors | AMPA Receptor, Interleukin-8 Receptor. researchgate.netnih.gov | Epilepsy, Inflammatory Diseases. researchgate.netnih.gov |
| DNA/Cellular Processes | DNA intercalation, Apoptosis induction, Inhibition of protein synthesis. nih.govnih.gov | Cancer, Bacterial Infections. |
Future research will likely employ a combination of high-throughput screening, proteomics, and computational target prediction to identify novel binding partners for this compound. johnshopkins.edu The mechanism of action for many quinoxalinones involves the induction of apoptosis in cancer cells, often through caspase-3 dependent pathways. nih.govnih.gov Studies on quinoxaline (B1680401) 1,4-di-N-oxides suggest that their biological activity can be linked to the generation of free radicals and subsequent DNA damage. Investigating whether this compound acts through similar or novel pathways will be a critical area of exploration.
Rational Design of Next-Generation Quinoxalinone Analogues with Enhanced Selectivity and Potency
Rational drug design, guided by structure-activity relationship (SAR) studies and computational modeling, will be instrumental in developing next-generation analogues of this compound with improved potency and selectivity. nih.gov
SAR studies on various quinoxalinone series have provided valuable insights:
Substituents on the Quinoxaline Core: The position and nature of substituents on the benzo ring of the quinoxalinone scaffold significantly influence biological activity. For example, in a series of kinase inhibitors, halogenated substituents at the 6 or 7-positions were introduced to create hydrophobic interactions and enhance selectivity. mdpi.com The 5-methoxy group in the parent compound is an important feature to explore, as methoxy (B1213986) groups can influence interactions with biological targets. mdpi.com
The 3-Amino Group: The amino group at the C3-position is a key feature for modification. SAR studies have shown that a secondary amine at this position can be crucial for activity, while primary and tertiary amines may be less effective. mdpi.com This position serves as a versatile handle for introducing various side chains to modulate physicochemical properties and target engagement.
Linker and Terminal Groups: The nature of linkers and terminal functional groups attached to the core scaffold is critical. For instance, in a series of aldose reductase inhibitors, an N1-acetic acid head group and a C3-phenoxy side chain were found to be important for potency. nih.gov
Computational docking studies can predict the binding modes of these analogues within the active sites of target proteins, helping to rationalize observed SAR and guide the design of new compounds with enhanced interactions. nih.govresearchgate.net This approach was successfully used to design quinoxaline derivatives as potent Pim-1 kinase inhibitors. researchgate.net The goal is to fine-tune the structure to maximize interactions with the desired target while minimizing off-target effects, thereby improving the therapeutic index. nih.gov
Integration of Multidisciplinary Approaches for Comprehensive Quinoxalinone Research
A comprehensive understanding and development of this compound will require a synergistic, multidisciplinary approach that integrates several scientific fields:
Synthetic and Medicinal Chemistry: To create diverse libraries of analogues and perform SAR-guided optimization. researchgate.net
Computational Chemistry and Molecular Modeling: To predict biological targets, elucidate binding modes, and guide the rational design of new compounds. johnshopkins.edutandfonline.com
Molecular and Cellular Biology: To identify biological targets, validate their relevance, and elucidate the mechanisms of action through in vitro assays, including cell viability, apoptosis, and enzyme inhibition studies. nih.govnih.gov
Pharmacology and In Vivo Studies: To evaluate the efficacy, pharmacokinetics, and safety of lead compounds in animal models of disease. lookchem.com
Materials Science: To explore potential applications of quinoxalinone derivatives in areas such as organic dyes and semiconductors, leveraging their unique electronic properties. ijirt.orgjocpr.com
By combining these disciplines, researchers can create a feedback loop where computational predictions inform synthetic efforts, and the biological evaluation of new compounds provides data to refine computational models. This integrated strategy will accelerate the journey from a promising scaffold like this compound to potentially new therapeutic agents.
常见问题
Q. Key considerations :
- Use anhydrous solvents to avoid hydrolysis.
- Monitor reaction progress via TLC or HPLC.
- Recrystallize products from ethanol for purity .
Advanced: How to optimize synthesis yield when the methoxy group exhibits low reactivity?
Answer:
Low reactivity of the methoxy group can be addressed by:
- Protecting group strategies : Temporarily protect the amino or methoxy group using Boc (tert-butoxycarbonyl) or acetyl groups to prevent side reactions .
- Catalytic enhancement : Introduce Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nucleophilic substitution .
- Temperature modulation : Increase reaction temperature (e.g., 100–120°C) in polar aprotic solvents like DMF or DMSO to activate the methoxy group .
Example optimization :
In the synthesis of 1-ethyl-3-methylquinoxalin-2(1H)-one, tetrabutylammonium bromide improved alkylation efficiency, achieving 98% yield .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm molecular structure and substituent positions. For example, NH protons in quinoxalinones resonate at δ ~12 ppm (DMSO-d₆) .
- IR spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) stretches .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 160.0637 for 3-methylquinoxalin-2(1H)-one) .
- X-ray crystallography : Resolve tautomeric forms and intramolecular hydrogen bonding (e.g., C–H···O interactions) .
Advanced: How to resolve discrepancies in NMR data between synthesized batches?
Answer:
Discrepancies may arise from tautomerism, impurities, or crystallinity differences. Mitigation strategies include:
- Recrystallization : Purify batches using ethanol or ethyl acetate to remove unreacted starting materials .
- Deuterated solvent screening : Test in DMSO-d₆ vs. CDCl₃ to observe tautomeric shifts (e.g., keto-enol equilibria) .
- Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to detect slow-exchange processes .
Case study : In 1-ethyl-3-methylquinoxalin-2(1H)-one, intramolecular C–H···O hydrogen bonds stabilize the keto form, simplifying spectral interpretation .
Advanced: What strategies evaluate bioactivity against resistant bacterial strains?
Answer:
- Twofold serial dilution : Determine minimal inhibitory concentration (MIC) against Gram-negative (e.g., P. aeruginosa) and Gram-positive strains .
- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., fluoro substituents) to enhance membrane penetration .
- Controls : Compare with streptomycin or ciprofloxacin. For example, fluoro-substituted derivatives showed MIC = 16–32 µg/mL against B. proteus .
Data interpretation : Use statistical tools (e.g., ANOVA) to assess significance of substituent effects.
Advanced: How to analyze π-π interactions in the crystal structure?
Answer:
- X-ray diffraction : Measure centroid-centroid distances (3.4–3.8 Å) between quinoxaline rings to confirm π-π stacking .
- Dihedral angle analysis : Evaluate planarity; phenyl substituents in 1-ethyl-3-methylquinoxalin-2(1H)-one exhibit dihedral angles of 19.3°–30.4°, indicating moderate π-orbital overlap .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···π interactions) using software like CrystalExplorer .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/ethanol vapors during recrystallization .
- Disposal : Follow hazardous waste protocols for halogenated solvents (e.g., DMF) .
Advanced: How to address contradictory bioactivity results across substituent variants?
Answer:
- Meta-analysis : Compare MIC data across studies to identify trends (e.g., fluoro groups enhance activity against P. aeruginosa) .
- Computational modeling : Perform DFT calculations to correlate substituent electronic effects (e.g., Hammett σ values) with bioactivity .
- Biological replicates : Repeat assays in triplicate using standardized inoculum sizes (CFU/mL) to minimize variability .
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